molecular formula C9H17N B2877516 1-(prop-2-en-1-yl)cyclohexan-1-amine CAS No. 66838-79-7

1-(prop-2-en-1-yl)cyclohexan-1-amine

Cat. No.: B2877516
CAS No.: 66838-79-7
M. Wt: 139.242
InChI Key: MMTYLLMGHVPBED-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 66838-79-7) is a tertiary amine featuring a cyclohexane ring substituted with an allyl (propenyl) group and an amine group at the 1-position. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound exists as a liquid at room temperature and requires storage at 4°C due to its reactivity . Key structural identifiers include:

  • SMILES: C=CCC1(CCCCC1)N
  • InChIKey: MMTYLLMGHVPBED-UHFFFAOYSA-N

Properties

IUPAC Name

1-prop-2-enylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYLLMGHVPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(prop-2-en-1-yl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the allylation of cyclohexylidenamines. The general method for the preparation involves dissolving cyclohexylidenamines in anhydrous ether and adding them to a suspension of allyl magnesium bromide in ether . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Another method involves the catalytic reduction of aniline at high temperature and pressure using nickel or cobalt as a catalyst . This method is often employed in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

1-(prop-2-en-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert 1-allyl-1-aminocyclohexane to its corresponding amines. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines.

Scientific Research Applications

1-(prop-2-en-1-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.

    Industry: It is used in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-allyl-1-aminocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The allyl group allows for specific binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Positional Isomers: 2-(Prop-2-en-1-yl)cyclohexan-1-amine

The positional isomer 2-(prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8) shares the molecular formula C₉H₁₇N but differs in the propenyl group’s position (2- vs. 1- on the cyclohexane ring). Key distinctions include:

  • SMILES : C=CCC1CCCCC1N
  • InChIKey : FHBMYNJEZCLYTL-UHFFFAOYSA-N

For instance, the 1-position isomer’s axial propenyl group may hinder nucleophilic attack on the amine compared to the equatorial conformation in the 2-isomer.

Substituted Cyclohexanamines: Piperazinyl and Halogenated Derivatives

Cyclohexanamine derivatives with bulkier substituents demonstrate pharmacological relevance:

  • Molecular weight: 198.28 g/mol .
  • Molecular formula: C₁₃H₁₈ClF₂N .
Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Applications
1-(Prop-2-en-1-yl)cyclohexan-1-amine C₉H₁₇N 1-Propenyl 139.24 Industrial synthesis
2-(Prop-2-en-1-yl)cyclohexan-1-amine C₉H₁₇N 2-Propenyl 139.24 Research chemical
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 4-Methylpiperazinyl 198.28 Anticancer drug intermediate
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine HCl C₁₃H₁₈ClF₂N 2,4-Difluorobenzyl 261.74 Pharmaceutical research

Aromatic Analogues: 1-Phenylpropan-2-amine (Amphetamine)

1-Phenylpropan-2-amine (amphetamine, C₉H₁₃N) replaces the cyclohexane ring with a phenyl group, drastically altering properties:

  • Higher lipophilicity and CNS activity due to aromaticity.
  • Synthesized via enzymatic resolution and palladium-catalyzed reactions, contrasting with the allylation strategies used for 1-(prop-2-en-1-yl)cyclohexan-1-amine .

Biological Activity

1-(prop-2-en-1-yl)cyclohexan-1-amine, also known as 2-(prop-2-en-1-yl)cyclohexan-1-amine, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with an allyl group, which may influence its interactions with biological targets. Research into its biological activity has revealed various mechanisms of action and potential therapeutic applications.

The biological activity of 1-(prop-2-en-1-yl)cyclohexan-1-amine primarily involves its interaction with specific receptors and enzymes. The allyl group enhances binding affinity to certain molecular targets, which may lead to modulation of various biological pathways. The exact mechanisms can vary depending on the specific application, but some notable interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Potential

Recent studies have investigated the potential of 1-(prop-2-en-1-yl)cyclohexan-1-amine as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example:

CompoundCell LineIC50 (µM)
1-(prop-2-en-1-yl)cyclohexan-1-amineMCF-725 ± 5
1-(prop-2-en-1-yl)cyclohexan-1-aminePC-330 ± 3

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines. Preliminary studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are shown below:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

Several case studies have highlighted the biological activity of 1-(prop-2-en-1-yl)cyclohexan-1-amines:

  • Inhibition of Cancer Cell Proliferation : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with a corresponding increase in apoptosis markers such as caspase activation.
  • Synergistic Effects with Other Drugs : Research has shown that combining 1-(prop-2-en-1-yl)cyclohexan-1-amines with established chemotherapeutics enhances their efficacy, suggesting potential for use in combination therapies.
  • Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to active sites of target proteins involved in cancer progression, providing insights into its mechanism of action.

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